

Spectroscopic and Synthetic Profile of N-(4-oxopentyl)phthalimide: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of N-(4-oxopentyl)phthalimide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predicted spectroscopic dataset based on established principles and data from analogous N-substituted phthalimides. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(4-oxopentyl)phthalimide. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for N-(4-oxopentyl)phthalimide

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-a	7.85 - 7.95	m	-
H-b	7.70 - 7.80	m	-
H-c	3.75	t	7.0
H-d	2.55	t	7.2
H-e	2.15	s	-
H-f	1.95	p	7.1

Solvent: CDCl_3 Reference: Tetramethylsilane (TMS) at 0.00 ppm

Note: The aromatic protons (H-a and H-b) of the phthalimide group typically appear as a complex multiplet system. The chemical shifts of the aliphatic protons are influenced by the neighboring functional groups.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for N-(4-oxopentyl)phthalimide

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	168.2
C-2	134.0
C-3	123.2
C-4	132.1
C-5	37.5
C-6	27.8
C-7	43.1
C-8	208.5
C-9	29.9

Solvent: CDCl_3 Reference: CDCl_3 at 77.16 ppm

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for N-(4-oxopentyl)phthalimide

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity
C=O (imide, symmetric stretch)	~1770	Strong
C=O (imide, asymmetric stretch)	~1710	Strong
C=O (ketone)	~1715	Strong
C-N (imide)	~1395	Medium
C-H (aromatic)	3050 - 3100	Medium
C-H (aliphatic)	2850 - 2960	Medium

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for N-(4-oxopentyl)phthalimide

m/z	Predicted Fragment Ion
231	[M] ⁺ (Molecular Ion)
160	[M - C ₄ H ₇ O] ⁺
148	[Phthalimide] ⁺
130	[C ₈ H ₄ NO] ⁺
104	[C ₇ H ₄ O] ⁺
76	[C ₆ H ₄] ⁺

Ionization Method: Electron Ionization (EI) The fragmentation of N-alkylphthalimides is often characterized by cleavage of the alkyl chain and the formation of characteristic phthalimide-containing ions.[\[1\]](#)

Experimental Protocols

The following section details a general yet comprehensive protocol for the synthesis and characterization of N-(4-oxopentyl)phthalimide.

Synthesis of N-(4-oxopentyl)phthalimide

This synthesis is based on the Gabriel synthesis, a widely used method for the preparation of primary amines, which involves the N-alkylation of phthalimide.[\[2\]](#)

Materials:

- Phthalimide
- Potassium carbonate (K₂CO₃)
- 5-Chloro-2-pentanone
- N,N-Dimethylformamide (DMF)

- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

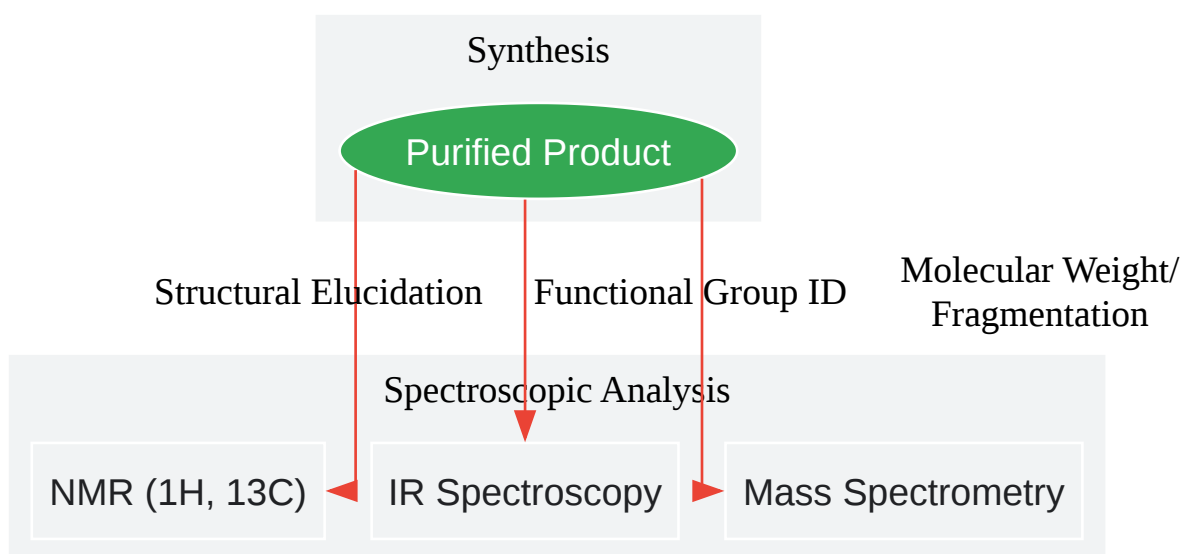
- To a stirred solution of phthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add 5-chloro-2-pentanone (1.1 eq) to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and pour it into water.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-(4-oxopentyl)phthalimide.

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C) using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
- Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.
- Melting Point: The melting point is determined using a standard melting point apparatus.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of N-(4-oxopentyl)phthalimide.



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References

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